2,2'-Oxybis(N,N-dibutylacetamide)
Overview
Description
2,2’-Oxybis(N,N-dibutylacetamide) is a chemical compound with the molecular formula C20H40N2O3. It is known for its unique structure, which includes two tertiary amide groups and an ether linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N,N-dibutylacetamide) typically involves the reaction of dibutylamine with a suitable precursor under controlled conditions. One common method involves the use of an ammonium salt as a starting material. The reaction is carried out at elevated temperatures, around 200°C, for an extended period, usually 24 hours . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(N,N-dibutylacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(N,N-dibutylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The amide groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,2’-Oxybis(N,N-dibutylacetamide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for certain biological samples.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(N,N-dibutylacetamide) involves its interaction with specific molecular targets. The compound’s amide groups can form hydrogen bonds with various substrates, facilitating its role as a stabilizing agent. Additionally, the ether linkage in the molecule contributes to its solubility and reactivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
2,2’-Oxybis(N,N-di-n-decylpropanamide): This compound is similar in structure but has longer alkyl chains, which can affect its solubility and reactivity.
N,N-Dibutylacetamide: A simpler compound with only one amide group, used in similar applications but with different properties.
Uniqueness
2,2’-Oxybis(N,N-dibutylacetamide) is unique due to its dual amide groups and ether linkage, which provide it with distinctive chemical properties. These features make it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
N,N-dibutyl-2-[2-(dibutylamino)-2-oxoethoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2O3/c1-5-9-13-21(14-10-6-2)19(23)17-25-18-20(24)22(15-11-7-3)16-12-8-4/h5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMTUEQOIRXZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)COCC(=O)N(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511538 | |
Record name | 2,2'-Oxybis(N,N-dibutylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82846-38-6 | |
Record name | 2,2'-Oxybis(N,N-dibutylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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